![molecular formula C13H8F3NO B1303001 4-[5-(三氟甲基)吡啶-2-基]苯甲醛 CAS No. 871252-64-1](/img/structure/B1303001.png)

4-[5-(三氟甲基)吡啶-2-基]苯甲醛

描述

Synthesis Analysis

The synthesis of heterocyclic compounds related to the compound of interest has been reported. For instance, a novel one-pot synthesis of a heterocyclic compound with a pyridin-2-yl moiety was achieved, which involved characterization by various spectroscopic methods and X-ray diffraction . Another study described the Lewis acid-catalyzed synthesis of derivatives from a related compound, 2-(1-pyrrolyl)benzaldehyde, and isocyanides . These studies suggest that similar synthetic strategies could potentially be applied to synthesize 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using techniques such as X-ray diffraction and density functional theory (DFT) . The detailed geometric parameters, vibrational wavenumbers, and chemical shifts obtained from these studies provide a foundation for understanding the molecular structure of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde has been studied, proposing an "ylide mechanism" . Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives from reactions involving benzaldehyde suggests potential reactivity patterns for benzaldehyde derivatives . These findings could inform the chemical reactions that 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated, such as their luminescence properties and magnetic susceptibility . Theoretical calculations have also been used to predict properties like molecular electrostatic potential and non-linear optical properties . These studies provide a comparative basis for predicting the properties of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

科学研究应用

光物理性质和ICT效应

已对4-[5-(三氟甲基)吡啶-2-基]苯甲醛进行了光物理性质和分子内电荷转移(ICT)特性的研究。在与相关结构进行比较的研究中,发现相关化合物中的甲酰基和二氰乙烯基显著影响ICT行为,表现出类似荧光溶剂致色性和斯托克斯位移的特征。这一见解对于调节化学结构以实现各种应用中的目标性能至关重要(Altinolcek et al., 2021)。

合成方法和应用

该化合物一直是各种衍生物合成的焦点,可作为中间体或关键组分。例如,其相关结构已被用于制备类似4-氨基吡咯并[1,2-a]喹啉-5-醇衍生物的化合物,表明其在合成复杂有机分子方面的多功能性(Kobayashi et al., 2002)。

在发光研究中的应用

在另一项研究中,合成了与4-[5-(三氟甲基)吡啶-2-基]苯甲醛相关的吡啶类似物,并探索了它们的发光性能。这些发现表明在需要发光材料的领域中有潜在应用,例如在发光器件和传感器中(Gusev et al., 2011)。

在催化反应中的潜力

此外,研究表明相关化合物在催化反应中的实用性。例如,通过某些金属配合物催化的反应合成特定苯甲醛衍生物,说明这些化合物在促进化学转化中的作用,可能在工业和制药应用中具有价值(Wang et al., 2014)。

在医学研究中的意义

此外,4-[5-(三氟甲基)吡啶-2-基]苯甲醛的衍生物已被牵涉到医学研究中。例如,基于类似结构开发了某些化学传感器用于pH测量,可以区分正常细胞和癌细胞,突显了其在医学诊断和治疗中的潜力(Dhawa et al., 2020)。

作用机制

Mode of Action

It’s known that the trifluoromethyl group can influence the electronic properties, solubility, conformations, and lipophilicity of the compound . These properties can affect how the compound interacts with its targets.

Biochemical Pathways

Compounds with similar structures have been used in supramolecular chemistry, catalysis, and ion sensing . They can demonstrate luminescent properties, possess cytotoxic activity, and bind with DNA molecules .

Pharmacokinetics

The trifluoromethyl group can influence the lipophilicity of the compound, which may affect its absorption and distribution . More research is needed to understand its pharmacokinetic properties.

Result of Action

Similar compounds have shown cytotoxic activity and the ability to bind with dna molecules .

Action Environment

The trifluoromethyl group can influence the compound’s electronic properties, solubility, and conformations, which may affect its stability and efficacy under different environmental conditions .

属性

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWMOPSHGIWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376917 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871252-64-1 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

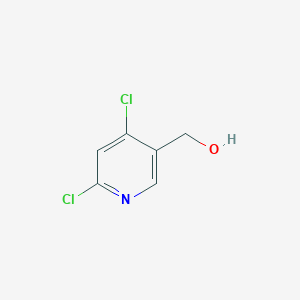

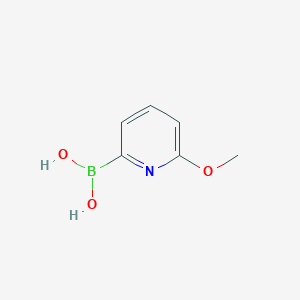

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

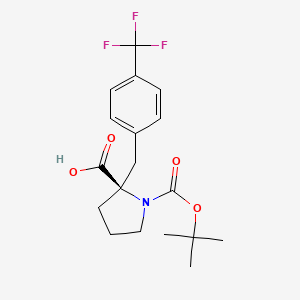

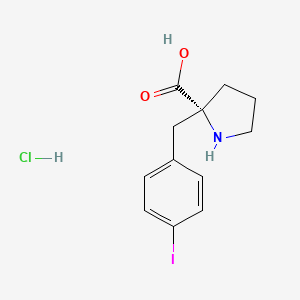

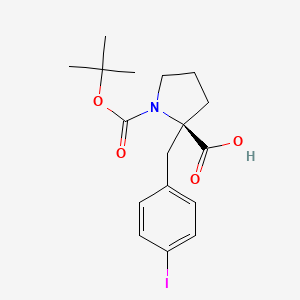

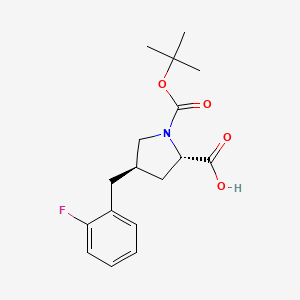

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。